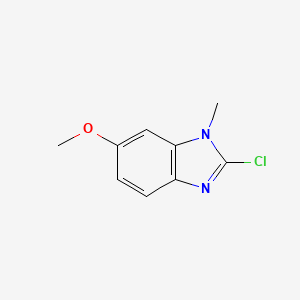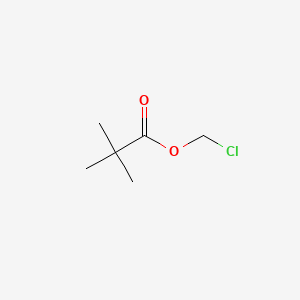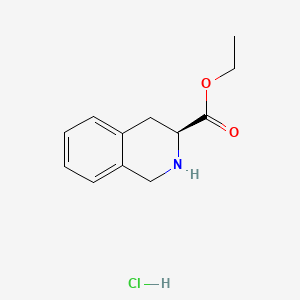
2-Chloro-6-methoxy-1-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methoxy-1-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The presence of chlorine, methoxy, and methyl groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted aldehydes or acids. One common method is the reaction of 2-chloro-6-methoxyaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methoxy-1-methylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-6-methoxy-1-methylbenzimidazole.
Oxidation: Formation of 2-chloro-6-formyl-1-methylbenzimidazole.
Reduction: Formation of this compound amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-methoxy-1-methylbenzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA synthesis in cancer cells by binding to DNA or interfering with the function of DNA polymerase.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-methylbenzimidazole
- 6-Methoxy-1-methylbenzimidazole
- 2-Chloro-6-methylbenzimidazole
Comparison
2-Chloro-6-methoxy-1-methylbenzimidazole is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to 2-Chloro-1-methylbenzimidazole, the methoxy group in this compound can enhance its solubility and potentially its bioavailability. The presence of the chlorine atom can also make it more reactive in substitution reactions compared to 6-Methoxy-1-methylbenzimidazole.
Propiedades
Número CAS |
15965-63-6 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.634 |
Nombre IUPAC |
2-chloro-6-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3 |
Clave InChI |
ACCPRUKMZJHWDK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1Cl |
Sinónimos |
1H-Benzimidazole,2-chloro-6-methoxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)

![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)
![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)





